molecular formula C8H7BrClF B2681691 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene CAS No. 242148-56-7

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene

Cat. No.: B2681691
CAS No.: 242148-56-7
M. Wt: 237.5
InChI Key: KXGWHKALOAXJPV-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with a bromo-fluoroethyl group and a chlorine atom. This compound is typically used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene can be achieved through several methods. One common approach involves the bromination of 1-(2-fluoroethyl)-4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 1-(2-fluoroethyl)-4-chlorobenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-4-chlorobenzene or 1-(2-aminoethyl)-4-chlorobenzene.

    Oxidation: Formation of 1-(2-fluoroacetyl)-4-chlorobenzene or 1-(2-fluorobenzoic acid)-4-chlorobenzene.

    Reduction: Formation of 1-(2-fluoroethyl)-4-chlorobenzene.

Scientific Research Applications

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups can participate in various binding interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-1-fluoroethyl)benzene: Lacks the chlorine substitution, resulting in different reactivity and applications.

    1-(2-Fluoroethyl)-4-chlorobenzene:

    1-(2-Bromoethyl)-4-chlorobenzene: Lacks the fluoro group, leading to variations in its reactivity and applications.

Uniqueness

1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene is unique due to the presence of both bromo and fluoro groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWHKALOAXJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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